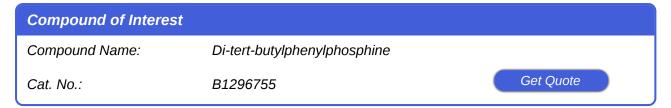


A Technical Guide to the Tolman Cone Angle of Di-tert-butylphenylphosphine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Tolman cone angle of **Di-tert-butylphenylphosphine** (DtBPF), a critical parameter for understanding its steric influence in catalysis and coordination chemistry. While a definitive experimentally determined value is not consistently reported in publicly available literature, this document consolidates computed values, comparative data with analogous phosphine ligands, and detailed methodologies for its determination.

Quantitative Data Summary

The steric bulk of a phosphine ligand is a key factor in determining the reactivity and selectivity of a metal catalyst. The Tolman cone angle (θ) provides a quantitative measure of this steric hindrance.[1][2] While an experimental value for **Di-tert-butylphenylphosphine** is not readily available, computational studies have provided robust estimates.



Ligand	Tolman Cone Angle (θ) [°]	Method	Coordination Environment
Di-tert- butylphenylphosphine (P(t-Bu)₂Ph)	170	Computed (MM/DFT)	Tetrahedral [Ni(CO)₃(P)][3]
Di-tert- butylphenylphosphine (P(t-Bu) ₂ Ph)	186.9	Computed (MM/DFT)	Linear [AuCl(P)][3]
Di-tert- butylphenylphosphine (P(t-Bu) ₂ Ph)	182.7	Computed (MM/DFT)	Octahedral [IrCl3(CO)2(P)][3]
Tri-tert-butylphosphine (P(t-Bu) ₃)	182	Experimental	-[4]
tert- Butyldiphenylphosphin e (P(t-Bu)Ph ₂)	157	Computed (MM/DFT)	-[3]
Tricyclohexylphosphin e (PCy ₃)	170	Experimental	-[4]
Triphenylphosphine (PPh₃)	145	Experimental	-[4]

Note: The Tolman cone angle can vary depending on the coordination environment of the metal center due to changes in bond lengths and angles. The value of 170° in a tetrahedral environment is often considered a standard for comparison.[3]

Methodologies for Determining Tolman Cone Angle

The determination of a phosphine ligand's cone angle can be approached through both experimental and computational methods.

Experimental Determination via X-ray Crystallography



The most direct experimental method for determining the Tolman cone angle involves single-crystal X-ray diffraction analysis of a metal-phosphine complex.[4][5]

Experimental Protocol:

- Synthesis of a Metal-Phosphine Complex: Synthesize a suitable crystalline complex of **Ditert-butylphenylphosphine** with a transition metal. Nickel(0) complexes were originally used by Tolman, but other metals can be employed.[1] The choice of metal and co-ligands can influence the measured cone angle.
- Single Crystal Growth: Grow single crystals of the metal-phosphine complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
- X-ray Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
- Structure Solution and Refinement: Solve the crystal structure using standard crystallographic software. This will provide the precise atomic coordinates of the complex.
- Cone Angle Calculation: From the refined crystal structure, measure the M-P bond distance (where M is the metal) and the positions of the outermost atoms of the Di-tert-butylphenylphosphine ligand. The Tolman cone angle is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand at a standardized M-P distance of 2.28 Å.[2] For asymmetric ligands like DtBPF, the half-angles of the individual substituents are averaged and then doubled.[1]

Computational Determination

Computational chemistry offers a powerful alternative for estimating the Tolman cone angle, especially when suitable crystals for X-ray analysis cannot be obtained.[3][6]

Computational Protocol:

 Model Construction: Build a 3D model of the Di-tert-butylphenylphosphine ligand coordinated to a metal center. A common approach is to use a model complex such as



 $[Ni(CO)_3(P(t-Bu)_2Ph)]$ or $[AuCl(P(t-Bu)_2Ph)].[3]$

- Conformational Search: Perform a conformational search using molecular mechanics (MM)
 to identify the lowest energy conformer of the complex.[3] This is crucial as the cone angle is
 dependent on the ligand's conformation.
- Geometry Optimization: Re-optimize the geometry of the lowest energy conformer using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[7]
- Cone Angle Calculation: From the optimized geometry, calculate the exact cone angle. This
 involves determining the most acute right circular cone, with the metal at the apex, that
 contains the entire ligand.[7] Specialized software and scripts are often used for this
 calculation. The calculation should account for the van der Waals radii of the atoms.

Synthesis of Di-tert-butylphenylphosphine

Di-tert-butylphenylphosphine can be synthesized via the reaction of a Grignard reagent with a chlorophosphine.

Experimental Protocol:

This protocol is a general representation and may require optimization.

Materials:

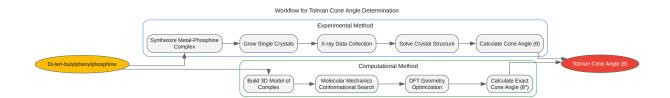
- Bromobenzene
- Magnesium turnings
- Di-tert-butylchlorophosphane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Standard Schlenk line and glassware for air-sensitive synthesis
- Inert atmosphere (Argon or Nitrogen)



Procedure:

- Preparation of Phenylmagnesium Bromide: In a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings. To this, add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise. The reaction is typically initiated with a small crystal of iodine if necessary. The mixture is stirred until the magnesium is consumed.
- Reaction with Di-tert-butylchlorophosphane: Cool the freshly prepared Grignard reagent in an ice bath. To this, add a solution of Di-tert-butylchlorophosphane in the same anhydrous solvent dropwise with vigorous stirring.
- Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- Purification: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield **Di-tert**butylphenylphosphine as a liquid.[8]

Visualizations



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Caption: Workflow for determining the Tolman cone angle.

This guide provides a comprehensive overview of the Tolman cone angle for **Di-tert-butylphenylphosphine**, offering both quantitative data and detailed methodologies for its determination. This information is crucial for researchers in catalysis and drug development for the rational design of catalysts and the prediction of their performance.

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